2-(2,5-Dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one
Overview
Description
MLS0315771 is a potent and biologically active competitive phosphomannose isomerase inhibitor. It has an IC50 value of approximately 1 μM and a Ki value of 1.4 μM . This compound is primarily used in scientific research and has shown significant potential in various biological and chemical applications.
Preparation Methods
The synthetic routes and reaction conditions for MLS0315771 are not explicitly detailed in the available literature. it is known that the compound is available in various forms and concentrations for research purposes . Industrial production methods typically involve the synthesis of the compound in a controlled laboratory environment, ensuring high purity and consistency.
Chemical Reactions Analysis
MLS0315771 undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details are not widely documented.
Substitution: MLS0315771 can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions: The compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. .
Major Products: The primary products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MLS0315771 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in studies involving phosphomannose isomerase inhibition, which affects mannose metabolism and glycosylation processes
Medicine: Investigated for its potential therapeutic applications, particularly in conditions related to glycosylation disorders
Industry: Utilized in the development of new biochemical assays and diagnostic tools.
Mechanism of Action
MLS0315771 exerts its effects by competitively inhibiting phosphomannose isomerase. This enzyme is crucial for the conversion of mannose-6-phosphate to fructose-6-phosphate, a key step in glycosylation pathways . By inhibiting this enzyme, MLS0315771 increases mannose flux toward glycosylation, affecting various cellular processes .
Comparison with Similar Compounds
MLS0315771 is unique due to its high potency and specificity as a phosphomannose isomerase inhibitor. Similar compounds include:
Phosphomannose isomerase inhibitors: Other inhibitors in this category may have different potency and specificity profiles.
Glycosylation pathway modulators: Compounds that affect glycosylation processes through different mechanisms.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNOS/c1-9-3-4-10(2)13(7-9)17-15(18)12-6-5-11(16)8-14(12)19-17/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGDWLDSVPJEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(S2)C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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